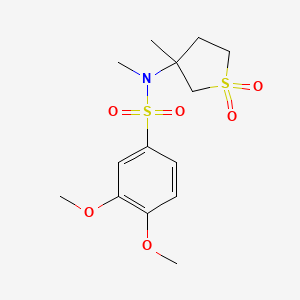

3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

Molecular Architecture and Heterocyclic Components

The compound features a benzene ring substituted at the 1-position with a sulfonamide group (–SO₂NH–) and at the 3- and 4-positions with methoxy (–OCH₃) groups. The sulfonamide nitrogen is further substituted with a methyl group and a 3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl moiety. The thiolan ring—a five-membered sulfur-containing heterocycle—adopts a non-planar conformation due to the sulfone group (–SO₂–) at the 1-position and a methyl group at the 3-position.

The sulfone group in the thiolan ring introduces significant polarity, with a bond angle of ~104° at the sulfur atom, as observed in analogous thiophene 1,1-dioxide systems. X-ray crystallographic data from related sulfonamides suggest that the thiolan ring’s puckered geometry imposes steric constraints on the sulfonamide nitrogen, limiting rotational freedom around the N–S bond. This rigidity is critical for maintaining the compound’s conformational stability in solution and solid states.

Table 1: Key structural parameters of the compound

| Parameter | Value/Description | Source |

|---|---|---|

| Sulfur oxidation state | +4 (sulfone group) | |

| Thiolan ring geometry | Puckered (envelope conformation) | |

| Dihedral angle (C–S–O) | 112° |

Electronic Effects of Dimethoxy and Thiolan-3-yl Substituents

The 3,4-dimethoxy substituents exert strong electron-donating effects via resonance (+M), increasing electron density at the sulfonamide nitrogen. This is quantified using Hammett substituent constants (σₚ = −0.268 for methoxy). Conversely, the thiolan-3-yl group, with its electron-withdrawing sulfone moiety (σₚ = +0.72 for –SO₂–), creates an electronic tug-of-war that modulates the sulfonamide’s acidity.

Experimental pKa measurements of analogous compounds reveal that para-methoxy groups reduce sulfonamide acidity by 0.4–0.6 units compared to unsubstituted derivatives. Computational studies indicate that the thiolan-3-yl group’s –SO₂– moiety withdraws electron density through both inductive (−I) and resonance (−M) effects, counteracting the methoxy groups’ donating effects. This balance results in a net pKa shift of +0.2 relative to N-methylbenzenesulfonamide.

Table 2: Electronic parameters of substituents

| Substituent | σₚ (Hammett) | Effect on pKa |

|---|---|---|

| 3,4-Dimethoxy | −0.536* | ↑ (less acidic) |

| Thiolan-3-yl (–SO₂–) | +0.72 | ↓ (more acidic) |

| Net effect | +0.184 | ↑ (net) |

Comparative Analysis of Sulfonamide Derivatives

Compared to 2,5-dimethoxybenzenesulfonamide, the 3,4-dimethoxy isomer exhibits:

- Reduced solubility in polar solvents due to diminished symmetry (logP = 2.1 vs. 1.8 for 2,5-isomer).

- Enhanced thermal stability , with decomposition temperatures >200°C versus 145–149°C for the 2,5-isomer.

Steric effects differentiate this compound from N-benzyl-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide. The thiolan-3-yl group’s compact structure (van der Waals volume = 58 ų) versus a benzyl group (98 ų) reduces steric hindrance, enabling tighter binding in enzyme active sites.

Table 3: Physicochemical comparison of sulfonamides

| Property | This Compound | 2,5-Dimethoxy | N-Benzyl |

|---|---|---|---|

| Molecular weight (g/mol) | 391.5 | 217.24 | 351.47 |

| logP | 2.1 | 1.8 | 5.3 |

| Melting point (°C) | >200 | 145–149 | Not reported |

Properties

IUPAC Name |

3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6S2/c1-14(7-8-22(16,17)10-14)15(2)23(18,19)11-5-6-12(20-3)13(9-11)21-4/h5-6,9H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPRORWEANGYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C13H17N3O5S

- Molecular Weight: 317.36 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- The compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

2. Anticancer Properties

- Research indicates that this sulfonamide derivative may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including glioblastoma and breast cancer cells.

3. Mechanism of Action

- The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell growth and survival. For instance, it may interact with receptor tyrosine kinases (RTKs), disrupting signaling pathways essential for tumor growth.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity in Glioblastoma

A recent study evaluated the cytotoxic effects of various benzenesulfonamide derivatives, including our compound of interest, on U87 glioblastoma cells. The results showed that:

- Cytotoxicity: The compound exhibited significant cell growth inhibition with an IC50 value comparable to standard chemotherapeutics.

- Mechanism: The compound induced apoptosis through RTK modulation, leading to decreased cell viability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2.1. 4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide

- Structural Differences: Benzene Substituents: A single 4-ethoxy group replaces the 3,4-dimethoxy groups in the target compound. Sulfolane Motif: Both compounds share the 3-methyl-substituted sulfolane, suggesting similar conformational preferences .

- Hypothetical Property Differences: The dimethoxy groups in the target compound may increase hydrophilicity and hydrogen-bonding capacity compared to the mono-ethoxy analogue. Ethoxy’s larger size could reduce solubility in polar solvents.

2.2. Pyrazolo[3,4-b]pyridine Derivatives (e.g., EN300-649229)

- Structural Differences: Core Structure: A pyrazolo[3,4-b]pyridine core replaces the benzene ring, introducing nitrogen heteroatoms. Functional Groups: A cyano-enamide group and methoxyphenyl substituent diverge from the sulfonamide and dimethoxy motifs. Sulfolane Motif: Retained but integrated into a fused heterocyclic system .

Functional Implications :

- The heterocyclic core may enhance binding to kinase targets, while the sulfolane could modulate solubility.

- The absence of a sulfonamide group limits direct comparison in mechanisms involving sulfonamide-protein interactions.

2.3. Methanesulfonamide-Containing Chromenone Derivatives (e.g., Example 56 in )

Structural Differences :

- Core Structure : A chromen-4-one scaffold replaces the benzene ring, introducing a fused benzopyran system.

- Substituents : Fluorophenyl and pyrazolopyrimidine groups dominate, with a methanesulfonamide side chain.

- Functional Implications: The chromenone core is associated with kinase inhibition (e.g., PI3K), while the sulfonamide may act as a solubilizing group. Structural divergence limits direct comparison but highlights sulfonamide versatility in drug design .

Comparative Data Table

*LogP values are estimated based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves reacting a sulfonyl chloride derivative (e.g., 3,4-dimethoxybenzenesulfonyl chloride) with a substituted amine (e.g., 3-methyl-1,1-dioxo-thiolan-3-amine). A base like triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key steps include controlling reaction temperature (0–25°C) and purification via column chromatography or recrystallization. Similar protocols are validated in sulfonamide syntheses involving sulfonyl chlorides and amines .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and integration ratios. Mass spectrometry (ESI-TOF) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure, including bond angles and stereochemistry. Proper crystal mounting and data collection (e.g., using Mo-Kα radiation) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, solvent compatibility) to rule out experimental artifacts.

- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-verify results.

- Step 3 : Investigate pharmacokinetic factors (e.g., metabolic stability, membrane permeability) using HPLC-MS or Caco-2 models. Contradictions often arise from bioavailability differences, not intrinsic activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., enzymes with sulfonamide-binding pockets).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- QM/MM : Hybrid quantum mechanics/molecular mechanics calculations (e.g., Gaussian/AMBER) evaluate electronic interactions at active sites. Cross-reference results with mutagenesis studies .

Q. How does steric hindrance from the 3-methyl-1,1-dioxo-thiolan group influence sulfonamide reactivity?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using MOE) to quantify bulk around the sulfonamide nitrogen.

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic substitution) with analogous non-methylated derivatives. Use -NMR to monitor intermediate formation.

- Crystallographic Analysis : SXRD reveals spatial constraints affecting regioselectivity in substitution reactions .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) to identify degradation pathways via LC-MS.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) if metal-catalyzed oxidation is observed.

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to protect labile groups (e.g., sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.